Enhanced Aqueous Solubility Profile of the Hydrochloride Salt Compared to Free Base
The target compound is procured as a hydrochloride salt, which is a well-established strategy to improve the aqueous solubility and dissolution rate of lipophilic amine bases [1]. While direct experimental LogP or solubility data for this specific compound is not reported in public literature, the hydrochloride form (C7H8BrClFN, MW 240.5) is a distinct chemical entity from its free base (2-bromo-5-fluoro-N-methylaniline, C7H7BrFN, MW 204.04). Class-level inference from the properties of aniline derivatives indicates that the salt form will exhibit significantly higher solubility in polar media compared to the free base, a critical factor for reaction homogeneity in aqueous or biphasic synthesis conditions [2]. This directly impacts the reproducibility of yield and purity in water-sensitive transformations.
| Evidence Dimension | Physicochemical Form and Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; Crystalline solid |
| Comparator Or Baseline | 2-Bromo-5-fluoro-N-methylaniline (Free Base, CAS not specified, MW 204.04) |
| Quantified Difference | Enhanced water solubility (Qualitative) |
| Conditions | Standard pharmaceutical salt formation principles; vendor purity specifications (95-98%) |
Why This Matters
For procurement, selecting the hydrochloride salt ensures ease of handling and dosing in aqueous reaction mixtures, reducing variability associated with the free base's potentially poor and variable hydration.
- [1] PubChem. (2026). Compound Summary for CID 53216826, 2-Bromo-5-fluoro-N-methylaniline hydrochloride. View Source
- [2] Chem-Space. (2026). CSSB00020633008: 2-bromo-5-fluoro-N-methylaniline hydrochloride; calculated LogP = 2.36. View Source
